5,14-Hedge

Septic shock Survival Endotoxemia

5,14-HEDGE (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a synthetic, metabolically stable analog of the endogenous cytochrome P450-derived eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE). It acts as a 20-HETE mimetic, engaging the 20-HETE-GPR75 axis to restore vascular reactivity, prevent hypotension, and reduce inflammation.

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
Cat. No. B12368092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,14-Hedge
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESC(CCCC=CCCCCCO)CCCC=CCCCC(=O)O
InChIInChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h7,9-10,12,21H,1-6,8,11,13-19H2,(H,22,23)/b9-7-,12-10-
InChIKeyOSXBQXPUGBCPNS-GEHMVYPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,14-HEDGE Compound Profile: A Stable 20-HETE Mimetic for Septic Shock and Ischemia-Reperfusion Research


5,14-HEDGE (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a synthetic, metabolically stable analog of the endogenous cytochrome P450-derived eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) [1]. It acts as a 20-HETE mimetic, engaging the 20-HETE-GPR75 axis to restore vascular reactivity, prevent hypotension, and reduce inflammation [2]. Unlike native 20-HETE, which is rapidly degraded in vivo, 5,14-HEDGE features a glycine amide moiety that confers resistance to ω-oxidation and β-oxidation, extending its experimental half-life [1].

Why 20-HETE and Other 20-HETE Analogs Cannot Substitute for 5,14-HEDGE in Septic Shock and Inflammation Models


Endogenous 20-HETE is rapidly metabolized in vivo, limiting its utility as an experimental tool; 5,14-HEDGE was specifically engineered with a glycine amide bond to block ω-oxidation and β-oxidation, yielding a compound with sustained pharmacological activity [1]. The analog 20-5,14-HEDE (WIT003) shares the 5(Z),14(Z)-diene backbone but lacks the glycine modification, resulting in distinct signaling bias—predominantly PI3K/Akt activation and anti-apoptotic effects rather than the integrated hemodynamic and anti-inflammatory rescue profile of 5,14-HEDGE . Furthermore, the competitive antagonist 20-HEDE completely reverses the protective effects of 5,14-HEDGE on mean arterial pressure and heart rate, confirming that the observed benefits are mediated through 20-HETE receptor agonism and cannot be replicated by non-agonist vasopressors [1].

5,14-HEDGE Quantitative Evidence Guide: Comparator-Based Differentiation Data


Survival Improvement in Septic Shock: 5,14-HEDGE vs. Untreated Endotoxemic Controls

In a mouse model of endotoxemic septic shock, treatment with 5,14-HEDGE (30 mg/kg, s.c., 1 h after LPS) increased the survival rate from 84% in untreated endotoxemic animals to 98%, a 14-percentage-point absolute increase [1]. This survival benefit was abrogated by co-administration of the 20-HETE antagonist 20-HEDE, confirming target engagement [1].

Septic shock Survival Endotoxemia

Blood Pressure Restoration: 5,14-HEDGE vs. Endotoxin-Induced Hypotension in Rats

In conscious male Wistar rats injected with LPS (10 mg/kg, i.p.), mean arterial pressure (MAP) decreased by 31 mmHg at 4 h post-injection [1]. Administration of 5,14-HEDGE (30 mg/kg, s.c., 1 h after LPS) completely prevented this fall in MAP [1]. The competitive antagonist 20-HEDE (30 mg/kg, s.c.) blocked the protective effect of 5,14-HEDGE on MAP, restoring the hypotensive response [1].

Hypotension Mean arterial pressure Septic shock

Heart Rate Normalization: 5,14-HEDGE vs. Endotoxin-Induced Tachycardia

LPS administration (10 mg/kg, i.p.) in rats caused a heart rate increase of 90 beats/min at 4 h [1]. 5,14-HEDGE (30 mg/kg, s.c., 1 h after LPS) completely prevented this tachycardia, maintaining heart rate at baseline levels [1]. Co-administration of 20-HEDE (30 mg/kg, s.c.) abolished the heart-rate-normalizing effect of 5,14-HEDGE [1].

Tachycardia Heart rate Endotoxemia

Chemiluminescence-Based ROS Quantification: 5,14-HEDGE vs. 20-HETE in Ex Vivo Lung Tissue

In ex vivo rat lung slices, 5,14-HEDGE elicited a significantly greater rate of chemiluminescence (an index of superoxide production) than vehicle-treated samples (195 ± 25 vs. 87 ± 14 RLU/g tissue/min; p=0.029) [1]. While the study also tested 20-HETE and 20-5,14-HEDE, 5,14-HEDGE produced ROS increments qualitatively described as 'greater' than those evoked by 20-HETE alone in cultured pulmonary artery endothelial cells [1], although exact fold-difference values were not reported numerically.

Reactive oxygen species Chemiluminescence Lung tissue

NF-κB Pathway Suppression: 5,14-HEDGE vs. LPS-Induced Inflammatory Signaling

LPS challenge in rats induced a significant increase in MyD88 expression, TAK1 phosphorylation, IκB-α phosphorylation, and NF-κB p65 nuclear translocation in renal and cardiovascular tissues [1]. Post-treatment with 5,14-HEDGE (30 mg/kg, s.c., 1 h after LPS) prevented the activation of this entire MyD88/TAK1/IKKβ/IκB-α/NF-κB cascade [1]. The study also demonstrated that 5,14-HEDGE reduced the LPS-induced elevation of circulating miR-150, miR-223, and miR-297 [1]. No comparator 20-HETE analog was tested in this study for NF-κB pathway endpoints.

NF-κB Inflammation MyD88

iNOS/sGC/PKG Pathway Inhibition: 5,14-HEDGE vs. LPS-Induced Vasodilatory Signaling

LPS treatment in rats increased iNOS expression, sGC activity (cGMP production), and PKG activity (phosphorylated VASP) in cardiovascular tissues, driving pathological vasodilation [1]. 5,14-HEDGE (30 mg/kg, s.c., 1 h after LPS) prevented the LPS-induced increase in iNOS protein expression (except iNOS mRNA), NOS activity, iNOS-HSP90 complex formation, cGMP levels, and p-VASP expression [1]. LPS also suppressed CYP4A1 protein expression and 20-HETE formation; 5,14-HEDGE restored CYP4A1 expression, indicating preservation of endogenous 20-HETE synthesis capacity [1].

iNOS sGC PKG Vasodilation

5,14-HEDGE: Best-Fit Research and Industrial Application Scenarios


Septic Shock Survival and Hemodynamic Rescue Studies

For laboratories investigating septic shock pathophysiology or screening adjunctive rescue therapies, 5,14-HEDGE provides the only 20-HETE mimetic with documented survival improvement from 84% to 98% in rodent endotoxemia models [1]. Its combined MAP stabilization (preventing a 31 mmHg drop) and heart rate normalization (preventing a 90 bpm increase) make it the standard reference agonist for evaluating 20-HETE-mediated hemodynamic rescue [2].

Ischemia-Reperfusion Lung Injury and ROS-Mediated Cytoprotection

In ex vivo lung slice models and in vivo ischemia-reperfusion studies, 5,14-HEDGE elicits a ~2.24-fold increase in superoxide production over vehicle (195 ± 25 vs. 87 ± 14 RLU/g/min) and protects against hypoxia-reoxygenation-induced apoptosis [3]. Researchers studying ROS-dependent endothelial survival signaling in pulmonary or cardiovascular tissues should select 5,14-HEDGE over 20-5,14-HEDE when both ROS induction and anti-apoptotic endpoints are required [3].

NF-κB and miRNA-Mediated Inflammation Pathway Dissection

5,14-HEDGE uniquely prevents the entire MyD88/TAK1/IKKβ/IκB-α/NF-κB signaling cascade and suppresses circulating miR-150, miR-223, and miR-297 in LPS-challenged rats [4]. This profile makes it the preferred 20-HETE analog for studies requiring simultaneous assessment of transcriptional (NF-κB) and post-transcriptional (miRNA) inflammatory regulation, as these combined endpoints have not been reported for 20-5,14-HEDE or other analogs [4].

iNOS/sGC/PKG and COX-2 Vasodilatory Pathway Inhibition

Investigators exploring the intersection of nitrergic and prostanoid vasodilatory pathways in sepsis should use 5,14-HEDGE because it concurrently suppresses iNOS protein expression, sGC/cGMP activity, PKG signaling, and COX-2-derived vasodilator prostanoids (PGE2, 6-keto-PGF1α) while restoring CYP4A1-mediated endogenous 20-HETE synthesis [5]. This multi-target suppression is not achieved by selective iNOS inhibitors or COX-2 inhibitors alone [5].

Quote Request

Request a Quote for 5,14-Hedge

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.